N-(2-aminoethyl)piperidine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring, an aminoethyl group, and a carboxamide functional group. This compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula for N-(2-aminoethyl)piperidine-3-carboxamide is C8H17N3O, and its molecular weight is approximately 171.24 g/mol.
N-(2-aminoethyl)piperidine-3-carboxamide can be sourced from various chemical suppliers and is classified under amides due to the presence of the carboxamide functional group. It is also categorized as a derivative of piperidine, which is a six-membered heterocyclic amine. The compound's structure allows it to participate in various chemical reactions, making it a versatile molecule in organic synthesis.
The synthesis of N-(2-aminoethyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 2-aminoethanol. The process can be outlined as follows:
N-(2-aminoethyl)piperidine-3-carboxamide has a distinct molecular structure characterized by:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H17N3O |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | N-(2-aminoethyl)piperidine-3-carboxamide |
| InChI | InChI=1S/C8H17N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h7,10H,1-6,9H2,(H,11,12) |
| InChI Key | SZOQUVJELDGPIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)C(=O)NCCN |
N-(2-aminoethyl)piperidine-3-carboxamide can undergo various chemical reactions:
| Reaction Type | Reagent | Condition |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Alkyl halides | Presence of sodium hydroxide |
The mechanism of action for N-(2-aminoethyl)piperidine-3-carboxamide involves its interactions with biological targets. While specific mechanisms may vary based on application, it has been noted for its potential roles in modulating neurotransmitter systems or serving as a precursor in synthesizing more complex molecules used in pharmacology.
N-(2-aminoethyl)piperidine-3-carboxamide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research.
N-(2-aminoethyl)piperidine-3-carboxamide has several applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6